Cyclobutoic Acid
Overview
Description
Cyclobutoic acid is a carboxylic acid characterized by a four-membered cyclobutane ring attached to a carboxyl group (-COOH). This compound is part of the broader class of carboxylic acids, which are known for their wide distribution in nature and their significant roles in various biochemical processes .
Preparation Methods
Cyclobutoic acid can be synthesized through several methods:
Oxidation of Cyclobutanol: Cyclobutanol can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to yield this compound.
Hydrolysis of Cyclobutanecarbonitrile: Cyclobutanecarbonitrile can be hydrolyzed under acidic or basic conditions to produce this compound.
Carboxylation of Cyclobutyl Grignard Reagent: The reaction of cyclobutylmagnesium bromide with carbon dioxide (CO₂) followed by acidic work-up can also yield this compound.
Chemical Reactions Analysis
Cyclobutoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Cyclobutoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobutoic acid involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives may inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Cyclobutoic acid can be compared with other carboxylic acids such as:
Cyclopropanoic Acid: Similar to this compound but with a three-membered ring.
Cyclopentanoic Acid: Contains a five-membered ring, making it more stable than this compound.
Cyclohexanoic Acid: Features a six-membered ring and is commonly used in the synthesis of nylon.
This compound is unique due to its four-membered ring, which imparts distinct chemical properties and reactivity compared to other carboxylic acids .
Properties
IUPAC Name |
3-cyclohexyl-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERNRNDCJFIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864789 | |
Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-20-5 | |
Record name | Cyclobutoic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOBUTOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KE25F200 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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